molecular formula C8H10N2O3S B2512749 Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate CAS No. 58199-16-9

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

Cat. No.: B2512749
CAS No.: 58199-16-9
M. Wt: 214.24
InChI Key: FIWKHZSAOWEWKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is a chemical compound with the molecular formula C8H10N2O3S It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with thiosemicarbazide to form the thiazole ring. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate can be compared with other similar compounds, such as:

  • Ethyl 3-oxo-3-(thiazol-5-yl)propanoate
  • Ethyl oxo (1,3-thiazol-2-ylamino)acetate
  • 2-Aminothiazole derivatives

These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, ethyl 3-oxo-3-(thiazol-5-yl)propanoate may have different substitution patterns on the thiazole ring, leading to variations in its properties and uses .

Properties

IUPAC Name

ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-2-13-7(12)5-6(11)10-8-9-3-4-14-8/h3-4H,2,5H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWKHZSAOWEWKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=NC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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